S-(3-Oxopropyl)-N-acetylcysteine
S-(3-Oxopropyl)-N-acetylcysteine
N-Acetyl-S-(3-oxopropyl)-L-cysteine is used to study structural and kinetic determinants of aldehyde reduction by aldose reductase.
Brand Name:
Vulcanchem
CAS No.:
140226-30-8
VCID:
VC21144869
InChI:
InChI=1S/C8H13NO4S/c1-6(11)9-7(8(12)13)5-14-4-2-3-10/h3,7H,2,4-5H2,1H3,(H,9,11)(H,12,13)/t7-/m0/s1
SMILES:
CC(=O)NC(CSCCC=O)C(=O)O
Molecular Formula:
C8H13NO4S
Molecular Weight:
219.26 g/mol
S-(3-Oxopropyl)-N-acetylcysteine
CAS No.: 140226-30-8
Cat. No.: VC21144869
Molecular Formula: C8H13NO4S
Molecular Weight: 219.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | N-Acetyl-S-(3-oxopropyl)-L-cysteine is used to study structural and kinetic determinants of aldehyde reduction by aldose reductase. |
|---|---|
| CAS No. | 140226-30-8 |
| Molecular Formula | C8H13NO4S |
| Molecular Weight | 219.26 g/mol |
| IUPAC Name | (2R)-2-acetamido-3-(3-oxopropylsulfanyl)propanoic acid |
| Standard InChI | InChI=1S/C8H13NO4S/c1-6(11)9-7(8(12)13)5-14-4-2-3-10/h3,7H,2,4-5H2,1H3,(H,9,11)(H,12,13)/t7-/m0/s1 |
| Standard InChI Key | OOMVCGSUXLINOO-ZETCQYMHSA-N |
| Isomeric SMILES | CC(=O)N[C@@H](CSCCC=O)C(=O)O |
| SMILES | CC(=O)NC(CSCCC=O)C(=O)O |
| Canonical SMILES | CC(=O)NC(CSCCC=O)C(=O)O |
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